molecular formula C8H9NO3 B12864822 1-(3-Methyl-1,2-oxazol-5-yl)butane-1,3-dione

1-(3-Methyl-1,2-oxazol-5-yl)butane-1,3-dione

Katalognummer: B12864822
Molekulargewicht: 167.16 g/mol
InChI-Schlüssel: QZSBIWOSUUBYDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methyl-1,2-oxazol-5-yl)butane-1,3-dione is a compound that belongs to the oxazole family, which is a class of heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-1,2-oxazol-5-yl)butane-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2-oxazole with butane-1,3-dione in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Methyl-1,2-oxazol-5-yl)butane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The oxazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxazole derivatives .

Wissenschaftliche Forschungsanwendungen

1-(3-Methyl-1,2-oxazol-5-yl)butane-1,3-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3-Methyl-1,2-oxazol-5-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-1,3-oxazole: Another oxazole derivative with similar structural features.

    4-Methyl-1,2-oxazole: A compound with a different substitution pattern on the oxazole ring.

    1,3-Butanedione: A simpler diketone that shares some structural similarities.

Uniqueness

1-(3-Methyl-1,2-oxazol-5-yl)butane-1,3-dione is unique due to its specific substitution pattern and the presence of both an oxazole ring and a diketone moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H9NO3

Molekulargewicht

167.16 g/mol

IUPAC-Name

1-(3-methyl-1,2-oxazol-5-yl)butane-1,3-dione

InChI

InChI=1S/C8H9NO3/c1-5-3-8(12-9-5)7(11)4-6(2)10/h3H,4H2,1-2H3

InChI-Schlüssel

QZSBIWOSUUBYDY-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC(=C1)C(=O)CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.